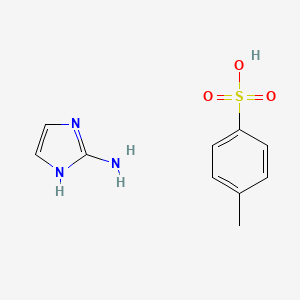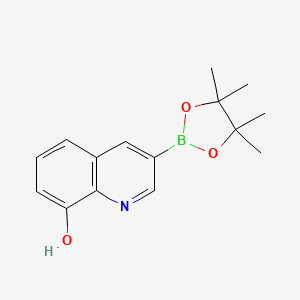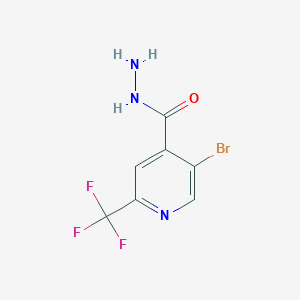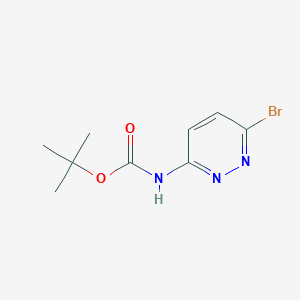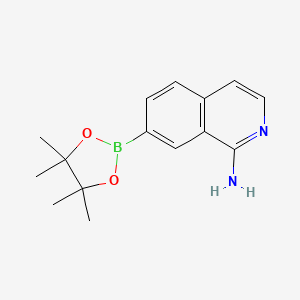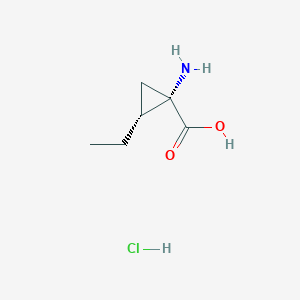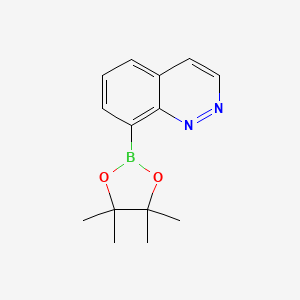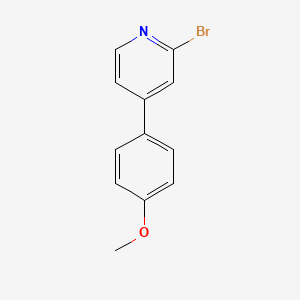
2-Bromo-4-(4-methoxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated pyridine derivative, characterized by the presence of a bromine atom at the second position and a 4-methoxyphenyl group at the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-methoxyphenyl)pyridine typically involves the bromination of 4-(4-methoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-methoxyphenyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group. In substitution reactions, the palladium catalyst facilitates the formation of a palladium complex with the pyridine ring, allowing the nucleophile to replace the bromine atom. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a 4-methoxyphenyl group.
4-(4-Methoxyphenyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-phenylpyridine: Similar but with a phenyl group instead of a 4-methoxyphenyl group.
Uniqueness
2-Bromo-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the bromine atom and the 4-methoxyphenyl group. This combination allows for specific reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
458533-01-2 |
|---|---|
Fórmula molecular |
C12H10BrNO |
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
2-bromo-4-(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 |
Clave InChI |
MRWJNDQLGCQKOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


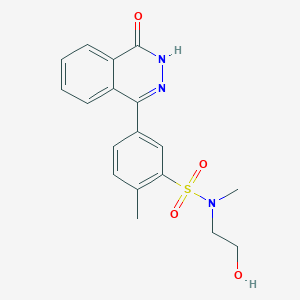
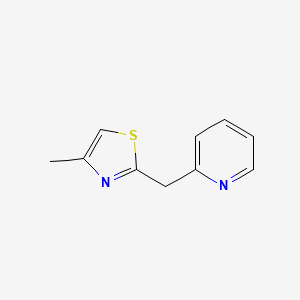


![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
